

An In-depth Technical Guide to Dicranolomin: Physical, Chemical, and Biological Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicranolomin, a naturally occurring biflavonoid found in certain moss species, is a molecule of growing interest in the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Dicranolomin**. Due to the limited availability of published experimental data, this document primarily relies on computational predictions and information from aggregated chemical databases. While some biological activities have been attributed to related compounds from the same plant sources, specific signaling pathways and detailed experimental protocols for **Dicranolomin** remain largely uncharacterized in publicly accessible literature. This guide aims to consolidate the available information and highlight areas for future research.

Chemical and Physical Properties

Dicranolomin is a complex biflavonoid with the chemical formula C₃₀H₁₈O₁₂[1]. Its structure consists of two flavonoid moieties linked together. The IUPAC name for **Dicranolomin** is 6-[6-(5,7-dihydroxy-4-oxochromen-2-yl)-2,3-dihydroxyphenyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one[1].

Tabulated Physical and Chemical Data



Quantitative data for the physical and chemical properties of **Dicranolomin** are summarized in the table below. It is important to note that most of these values are computationally predicted and await experimental verification.

Property	Value	Source
Molecular Formula	C30H18O12	PubChem[1]
Molecular Weight	570.5 g/mol	PubChem[1]
CAS Number	116383-34-7	PubChem[1]
XLogP3-AA (Predicted)	4.3	PubChem[1]
Hydrogen Bond Donor Count	8	PubChem[1]
Hydrogen Bond Acceptor Count	12	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	570.07982601 g/mol	PubChem[1]
Monoisotopic Mass	570.07982601 g/mol	PubChem[1]
Topological Polar Surface Area	214 Ų	PubChem[1]
Heavy Atom Count	42	PubChem[1]
Formal Charge	0	PubChem[1]
Complexity	1120	PubChem[1]

Note: Experimental data for properties such as melting point, boiling point, and specific solubility in various solvents are not readily available in the reviewed literature. As a general characteristic of biflavonoids, **Dicranolomin** is expected to have low solubility in water and higher solubility in polar organic solvents.

Spectral Data

Detailed experimental spectral data for **Dicranolomin**, including ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis spectra, are not available in the public domain. The PubChem



database entry for **Dicranolomin** alludes to a ¹³C NMR spectrum, but the data itself is not provided[1]. The elucidation of the structure of novel natural products typically relies on a combination of these spectroscopic techniques.

Biological Activity and Signaling Pathways

Dicranolomin has been identified in mosses of the Dicranaceae family, such as Aulacomnium palustre and Aulacomnium androgynum. While specific biological activities for **Dicranolomin** are not well-documented, related compounds from mosses have been investigated for their therapeutic potential.

Potential Biological Activities

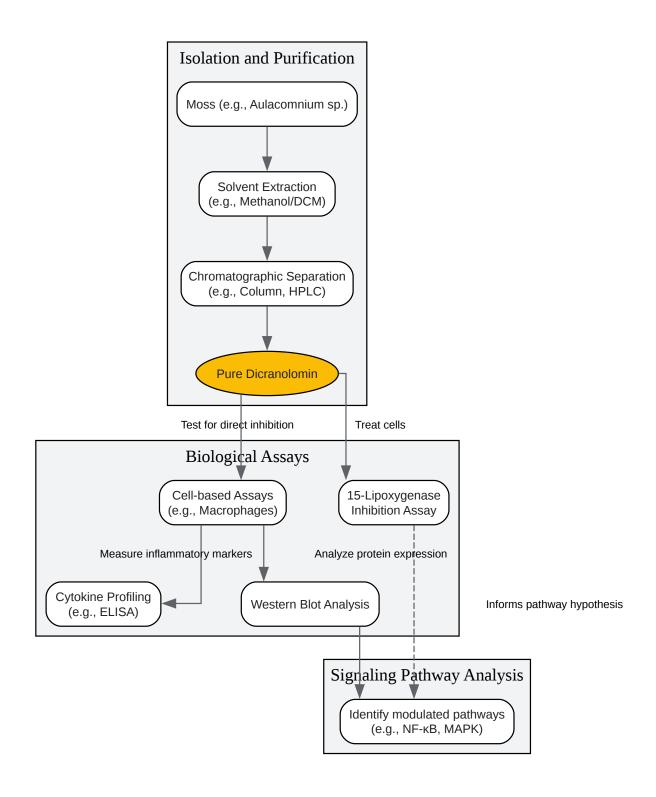
Extracts from Dicranum scoparium, a moss from the same family, have been shown to possess antimicrobial and 15-lipoxygenase (15-LOX) inhibitory activities. It is plausible that **Dicranolomin** contributes to these observed effects, but direct experimental evidence is lacking. Flavonoids and biflavonoids from various moss species have demonstrated a range of biological effects, including antibacterial, anti-inflammatory, and cytotoxic activities.

Signaling Pathways

There is currently no published research detailing the specific signaling pathways modulated by **Dicranolomin**. Given the 15-lipoxygenase inhibitory activity observed in related extracts, it is hypothesized that **Dicranolomin** could potentially interfere with inflammatory pathways.

The diagram below illustrates a generalized workflow for investigating the potential antiinflammatory effects of a natural product like **Dicranolomin**, focusing on the lipoxygenase pathway.





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Figure 1: A generalized experimental workflow for investigating the anti-inflammatory properties of **Dicranolomin**.

Experimental Protocols

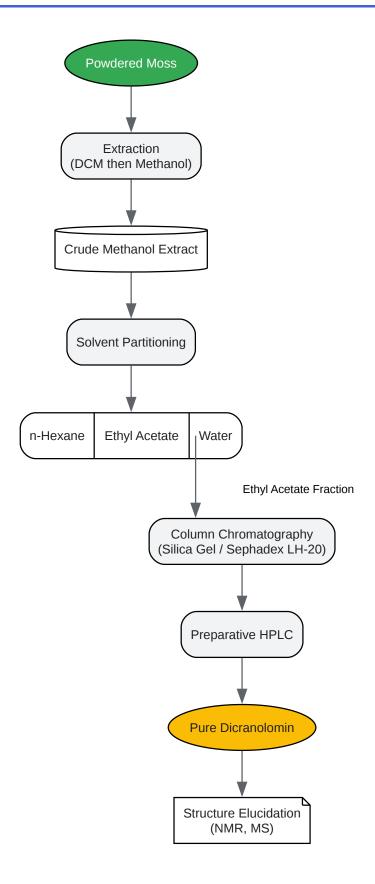
Detailed and validated experimental protocols for the isolation, purification, and biological analysis of **Dicranolomin** are not available in the current body of scientific literature. However, based on standard methodologies for the study of flavonoids from plant sources, the following general protocols can be proposed.

Proposed Isolation and Purification Protocol

- Plant Material Collection and Preparation: Collect fresh moss material (e.g., Aulacomnium palustre). The material should be air-dried or freeze-dried and then ground into a fine powder.
- Extraction: The powdered moss is subjected to solvent extraction, typically using a sequence
 of solvents with increasing polarity, such as dichloromethane (DCM) followed by methanol.
 Maceration or Soxhlet extraction are common techniques.
- Fractionation: The crude methanol extract is then partitioned between different immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
- Chromatographic Separation: The ethyl acetate fraction, which is likely to contain biflavonoids, is subjected to column chromatography over silica gel or Sephadex LH-20.
- Purification: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure **Dicranolomin**. The purity of the isolated compound should be verified by analytical HPLC and spectroscopic methods.

The following diagram illustrates a potential purification workflow.





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Figure 2: A proposed workflow for the isolation and purification of **Dicranolomin** from moss.



Proposed 15-Lipoxygenase Inhibition Assay Protocol

- Enzyme and Substrate Preparation: Prepare a solution of 15-lipoxygenase from a commercial source (e.g., soybean) in a suitable buffer (e.g., borate buffer, pH 9.0). Prepare a substrate solution of linoleic acid.
- Assay Reaction: In a quartz cuvette, mix the enzyme solution with the buffer and the test compound (**Dicranolomin**) at various concentrations. The reaction is initiated by the addition of the linoleic acid substrate.
- Spectrophotometric Measurement: The formation of the conjugated diene hydroperoxide product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.
- Data Analysis: The initial reaction rates are calculated for each concentration of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

Dicranolomin is a structurally interesting biflavonoid with potential for biological activity. However, the current publicly available data is sparse, with a significant reliance on computational predictions for its physical and chemical properties. There is a critical need for the isolation of **Dicranolomin** in sufficient quantities to allow for thorough experimental characterization. Future research should focus on:

- Isolation and Structure Verification: A definitive isolation and structural elucidation of Dicranolomin using modern spectroscopic techniques is paramount.
- Determination of Physical Properties: Experimental measurement of its melting point, boiling point, and solubility in a range of solvents is necessary.
- Biological Screening: A comprehensive screening of **Dicranolomin** for various biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, is warranted.



 Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying signaling pathways are crucial for understanding its therapeutic potential.

This technical guide serves as a starting point for researchers interested in **Dicranolomin**, summarizing the current state of knowledge and outlining a roadmap for future investigations.

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References

- 1. The Evolution of Flavonoid Biosynthesis: A Bryophyte Perspective PMC [pmc.ncbi.nlm.nih.gov]
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